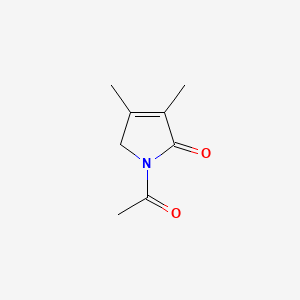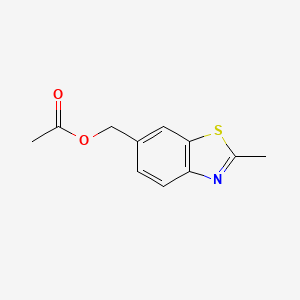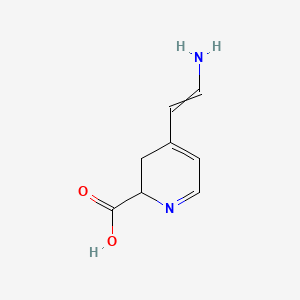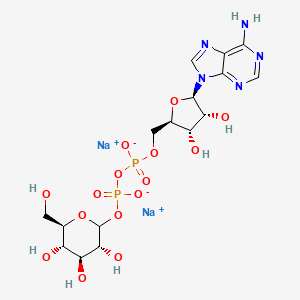
ADENOSINE-5/'-DIPHOSPHOGLUCOSE
Overview
Description
Adenosine-5’-diphosphoglucose is a biochemical compound that plays a crucial role in the biosynthesis of polysaccharides. It is a glucose donor used in the synthesis of starch and glycogen in plants and bacteria. This compound is essential for the storage of energy in the form of polysaccharides, making it a vital component in various biological processes .
Mechanism of Action
Target of Action
The primary target of Adenosine-5’-diphosphoglucose disodium salt is the starch synthase enzyme . This enzyme plays a crucial role in the synthesis of starch, a polysaccharide that serves as a form of energy storage in plants . Additionally, it acts as an agonist for the P2Y12 receptor , a G protein-coupled receptor found on the surface of platelets .
Mode of Action
Adenosine-5’-diphosphoglucose disodium salt interacts with its targets by serving as a glucose donor . In the case of starch synthase, it provides the glucose units that are polymerized into starch . As a P2Y12 receptor agonist, it stimulates platelet activation .
Biochemical Pathways
The compound plays a significant role in the starch synthesis pathway . It is used by starch synthase to add glucose units to the growing starch chain . It is also involved in the platelet activation pathway via its action on the P2Y12 receptor .
Result of Action
The action of Adenosine-5’-diphosphoglucose disodium salt results in the synthesis of starch in plants . In the context of platelet activation, it can lead to blood clotting .
Action Environment
The action of Adenosine-5’-diphosphoglucose disodium salt can be influenced by various environmental factors. For instance, certain grasses can synthesize the compound in the cytoplasm before it is transported into plastids . Additionally, the compound’s action as a P2Y12 receptor agonist might be influenced by the physiological environment, such as the presence of other agonists or antagonists .
Biochemical Analysis
Biochemical Properties
Adenosine-5’-diphosphoglucose disodium salt acts as a glucose donor in many biochemical reactions . It interacts with enzymes such as starch synthase (EC 2.4.1.21), alpha-1,4-glucan-protein synthase (ADP-forming) (EC 2.4.1.113), and ADP-glucose pyrophosphorylases . These interactions are crucial for the synthesis of starch and other glucosyltransferases .
Cellular Effects
The effects of Adenosine-5’-diphosphoglucose disodium salt on cells are primarily related to its role as a glucose donor. It influences cell function by participating in the synthesis of starch, impacting cellular metabolism
Molecular Mechanism
At the molecular level, Adenosine-5’-diphosphoglucose disodium salt exerts its effects through binding interactions with various biomolecules. It acts as a substrate for several enzymes, leading to the activation or inhibition of these enzymes . This can result in changes in gene expression and other cellular processes .
Metabolic Pathways
Adenosine-5’-diphosphoglucose disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphoglucose is synthesized through the enzymatic reaction catalyzed by adenosine-5’-diphosphoglucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into adenosine-5’-diphosphoglucose and inorganic pyrophosphate .
Industrial Production Methods: In industrial settings, adenosine-5’-diphosphoglucose is produced using recombinant DNA technology to express the necessary enzymes in microbial hosts. This method allows for large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-diphosphoglucose primarily undergoes glycosylation reactions, where it donates glucose to acceptor molecules. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The glycosylation reactions involving adenosine-5’-diphosphoglucose often require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at neutral pH and moderate temperatures .
Major Products: The major products of reactions involving adenosine-5’-diphosphoglucose are polysaccharides such as starch and glycogen. These products are essential for energy storage in plants and bacteria .
Scientific Research Applications
Adenosine-5’-diphosphoglucose has numerous applications in scientific research:
Comparison with Similar Compounds
Uridine-5’-diphosphoglucose: Another glucose donor involved in the synthesis of polysaccharides, particularly in the formation of glycogen.
Guanosine-5’-diphosphoglucose: Similar in function, but less commonly used in biological systems.
Uniqueness: Adenosine-5’-diphosphoglucose is unique due to its specific role in starch and glycogen synthesis. Unlike uridine-5’-diphosphoglucose, which is more involved in glycogen synthesis, adenosine-5’-diphosphoglucose is primarily associated with starch synthesis in plants .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBIVALVIPYODS-UQGWVDHFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036016 | |
| Record name | Adenosine-5'-diphosphoglucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102129-65-7 | |
| Record name | Adenosine-5'-diphosphoglucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: ADPG acts as the glucosyl donor for starch synthases, primarily granule-bound starch synthase (GBSS) and soluble starch synthases (SSS) []. These enzymes catalyze the transfer of the glucose moiety from ADPG to the growing chain of α-1,4-linked glucose residues, ultimately leading to starch synthesis [].
ANone: ADPG comprises an adenosine molecule linked to a diphosphate group, which is further linked to a glucose molecule at the C1 position.
A: ADPG is the primary precursor for starch synthesis in plants. It provides the glucose units that are incorporated into the growing starch molecule by starch synthases [, , , ].
A:
ADPG Pyrophosphorylase (AGPase): This enzyme catalyzes the synthesis of ADPG from Glucose-1-Phosphate (G-1-P) and ATP [, , , , ]. * Starch Synthases (GBSS and SSS):* These enzymes utilize ADPG as the glucose donor to elongate the starch chain [, , ].
A: Low phosphate conditions can lead to an increase in the total activities of phosphatases and higher concentrations of phosphate-free carbon compounds like starch and sucrose []. This adaptation helps conserve phosphate within the plant [].
A: In sweet orange trees, elevated CO2 levels led to increased starch content in leaves []. This was accompanied by a decrease in the activities of sucrose-P synthase and ADPG pyrophosphorylase in older leaves but not in newer leaves [].
A: In a low-starch mutant of Chlamydomonas reinhardtii, a defect in 3-phosphoglycerate activation and orthophosphate inhibition of ADPG pyrophosphorylase was observed []. This highlights the importance of AGPase regulation for normal starch synthesis.
A: Evidence suggests that starch synthesis, and likely the conversion of sucrose to starch, occurs within the amyloplast [, ]. Studies show that amyloplasts contain the necessary enzymes for starch synthesis from triose phosphates, including AGPase and starch synthases [, ].
A: Yes, research suggests variations exist. For instance, while potato and maize AGPases share some functionality, there are differences in their allosteric properties and subunit interactions []. This is evident in the differential activity observed when chimeric maize/potato small subunits are expressed with potato large subunits in E. coli [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


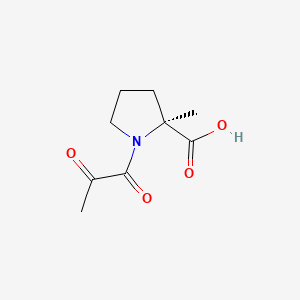
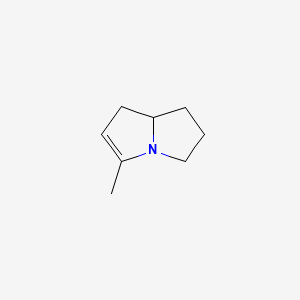

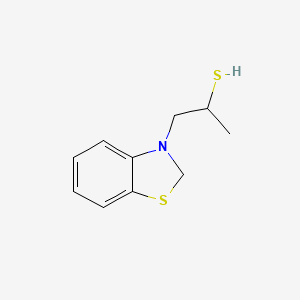
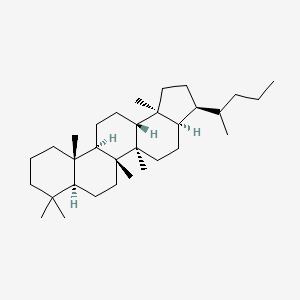
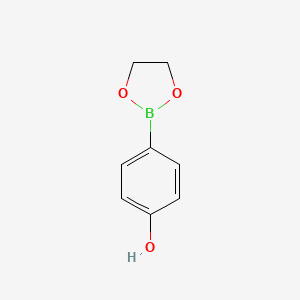
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
